3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
Overview
Description
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N3O2 It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride typically involves the nitration of 5,6,7,8-tetrahydro-1,6-naphthyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then purified and converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Scientific Research Applications
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in various biological assays to study its effects on different biological targets.
Industrial Applications: The compound is used in the synthesis of other chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,3,4-tetrahydroquinoline: Another nitro-substituted heterocyclic compound with similar structural features.
5-Nitro-1,2,3,4-tetrahydroisoquinoline: A compound with a nitro group and a similar tetrahydro ring structure.
Uniqueness
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is unique due to its specific ring structure and the position of the nitro group
Properties
IUPAC Name |
3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.2ClH/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7;;/h3,5,9H,1-2,4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYJRIGUWAWCDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)[N+](=O)[O-].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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